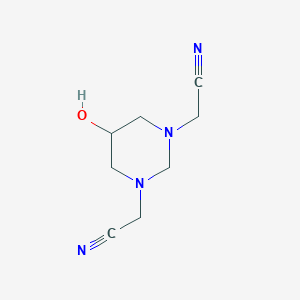![molecular formula C7H16N2OSi B14544871 2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile CAS No. 62281-26-9](/img/structure/B14544871.png)
2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile is an organic compound with the molecular formula C7H15NOSi. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, including increased volatility and stability. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile typically involves the reaction of 2-methyl-2-amino-propanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Methyl-2-amino-propanenitrile+Trimethylsilyl chloride→2-Methyl-2-[(trimethylsilyl)oxy]aminopropanenitrile
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. Molecular targets and pathways include interactions with electrophilic centers and participation in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-{[(trimethylsilyl)oxy]ethyl}propanenitrile
- 2-Methyl-2-{[(trimethylsilyl)oxy]propyl}propanenitrile
- 2-Methyl-2-{[(trimethylsilyl)oxy]butyl}propanenitrile
Uniqueness
2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile is unique due to its specific combination of a nitrile group and a trimethylsilyl group, which imparts distinct chemical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
62281-26-9 |
|---|---|
Molecular Formula |
C7H16N2OSi |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
2-methyl-2-(trimethylsilyloxyamino)propanenitrile |
InChI |
InChI=1S/C7H16N2OSi/c1-7(2,6-8)9-10-11(3,4)5/h9H,1-5H3 |
InChI Key |
XIZXXPLRPAJDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B14544789.png)
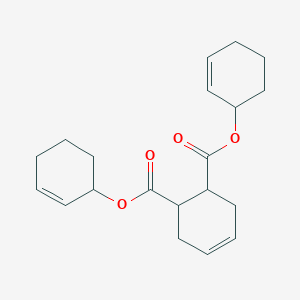
![Trimethyl[(naphthalen-2-yl)methyl]stannane](/img/structure/B14544808.png)
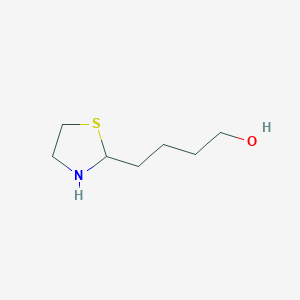
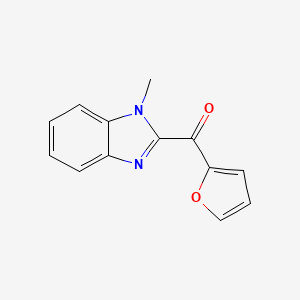
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]](/img/structure/B14544829.png)
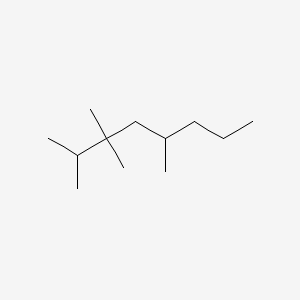
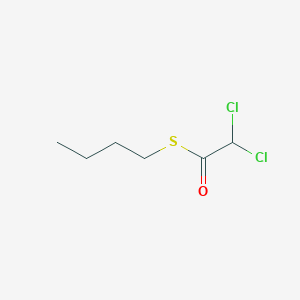
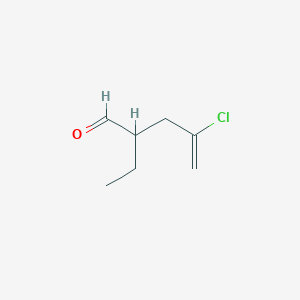
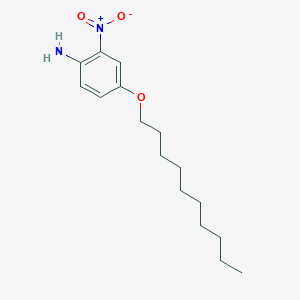
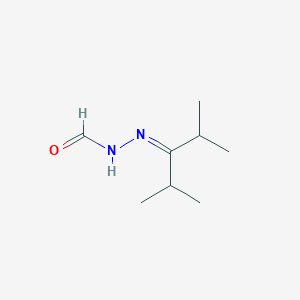
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
